molecular formula C15H17NO4 B2850171 1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione CAS No. 141537-23-7

1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B2850171
CAS No.: 141537-23-7
M. Wt: 275.304
InChI Key: WDHGSBZURLICCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a carbonyl group (C=O), which is further connected to a 4-Tert-butylphenyl group . This compound is likely to be used in the field of medicinal chemistry, given the prevalence of pyrrolidine derivatives in pharmacologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another strategy is the functionalization of preformed pyrrolidine rings . The specific synthesis route for “this compound” would depend on the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a carbonyl group, and a 4-Tert-butylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional coverage of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in a variety of reactions, including N-heterocyclization with primary amines and diols . The specific reactivity of this compound would be influenced by the presence of the carbonyl and 4-Tert-butylphenyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the pyrrolidine ring, carbonyl group, and 4-Tert-butylphenyl group would affect properties such as solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with “1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione” would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on “1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione” could involve further exploration of its biological activity and potential applications in drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)11-6-4-10(5-7-11)14(19)20-16-12(17)8-9-13(16)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGSBZURLICCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.